molecular formula C18H28N2P2 B1286896 2,3-Bis(tert-butylmethylphosphino)quinoxaline CAS No. 866081-62-1

2,3-Bis(tert-butylmethylphosphino)quinoxaline

Cat. No.: B1286896
CAS No.: 866081-62-1
M. Wt: 334.4 g/mol
InChI Key: DRZBLHZZDMCPGX-UHFFFAOYSA-N
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Description

2,3-Bis(tert-butylmethylphosphino)quinoxaline is a chiral phosphine ligand known for its air-stable properties and high efficiency in various synthetic transformations. This compound is characterized by its C2-symmetric P-stereogenic structure, making it a valuable ligand in asymmetric catalysis .

Biochemical Analysis

Biochemical Properties

2,3-Bis(tert-butylmethylphosphino)quinoxaline plays a significant role in biochemical reactions, particularly in catalysis. It interacts with enzymes and proteins by forming stable complexes with transition metals, which are essential for catalytic activity. The compound’s phosphine groups facilitate the formation of these complexes, enhancing the efficiency of catalytic processes. For instance, it has been used in the enantioselective hydrosilylation of ketones, where it interacts with rhodium complexes to achieve high levels of enantiocontrol .

Cellular Effects

This compound influences various cellular processes by modulating enzyme activity and protein interactions. It affects cell signaling pathways by altering the activity of metal-dependent enzymes, which can lead to changes in gene expression and cellular metabolism. The compound’s ability to form stable complexes with transition metals allows it to act as a catalyst in biochemical reactions, thereby influencing cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with transition metals to form stable complexes. These complexes can either inhibit or activate enzymes, depending on the specific reaction. The compound’s phosphine groups play a crucial role in binding to the metal centers, facilitating the catalytic process. This interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be air-sensitive and should be stored under inert gas to maintain its stability. Over time, degradation can occur, which may affect its catalytic efficiency and long-term effects on cellular functions. Studies have shown that the compound remains stable under controlled conditions, but prolonged exposure to air can lead to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively catalyze biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular functions. Studies have indicated that there is a threshold beyond which the compound’s toxicity increases significantly, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metal-dependent enzymes. The compound can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels. Its role as a catalyst in biochemical reactions allows it to participate in multiple metabolic pathways, affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its catalytic effects. The compound’s distribution is influenced by its affinity for metal ions, which play a crucial role in its transport and localization .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily in compartments where metal-dependent enzymes are active. The compound’s targeting signals and post-translational modifications direct it to these compartments, allowing it to interact with enzymes and proteins effectively. This localization is essential for its catalytic activity and overall function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(tert-butylmethylphosphino)quinoxaline typically involves the reaction of enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline . This reaction yields the desired compound with high enantioselectivity and stability.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes. The air-stable nature of the compound facilitates its handling and storage in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(tert-butylmethylphosphino)quinoxaline undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include arylboronic acids, enamines, and various metal catalysts such as rhodium and copper. Reaction conditions often involve mild temperatures and low catalyst loadings, which yield high turnover numbers (TONs) and enantioselectivities .

Major Products Formed

The major products formed from reactions involving this compound are typically enantioenriched compounds, such as chiral alcohols, amines, and other functionalized organic molecules .

Scientific Research Applications

2,3-Bis(tert-butylmethylphosphino)quinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane
  • (R,R)-DIPAMP
  • ®-BINAP
  • (S)-Ph-quinox

Uniqueness

Compared to similar compounds, 2,3-Bis(tert-butylmethylphosphino)quinoxaline stands out due to its exceptional air stability and high enantioselectivity. Its ability to maintain structural integrity under ambient conditions makes it a preferred choice in various synthetic applications .

Properties

IUPAC Name

tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBLHZZDMCPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209371
Record name 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959705-18-1, 866081-62-1, 1107608-80-9
Record name 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959705-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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